molecular formula C20H24O4 B5117639 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B5117639
M. Wt: 328.4 g/mol
InChI Key: HMBIRPOBUPFGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound used in scientific research. It is also known as IMB-X and has been found to have potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has anti-inflammatory and anti-cancer effects. It has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments include its potential anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde. These include further studies to fully understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research could focus on its potential use in combination with other drugs or therapies for enhanced effects. Finally, research could explore its potential use in other disease states beyond those already studied.
In conclusion, 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties make it an interesting compound for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 2-(5-isopropyl-2-methylphenoxy)ethanol in the presence of a catalyst. The reaction takes place under reflux conditions and the product is obtained by crystallization.

Scientific Research Applications

4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to have potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

3-methoxy-4-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)17-7-5-15(3)19(12-17)24-10-9-23-18-8-6-16(13-21)11-20(18)22-4/h5-8,11-14H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBIRPOBUPFGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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